molecular formula C18H16ClFN2OS B2434426 2-(4-Chlorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone CAS No. 851800-20-9

2-(4-Chlorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone

Cat. No. B2434426
CAS RN: 851800-20-9
M. Wt: 362.85
InChI Key: TXQQASDOSULDNA-UHFFFAOYSA-N
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Description

The compound “2-(4-Chlorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone” is a complex organic molecule that contains several functional groups and structural features. It has a 4,5-dihydroimidazole ring, which is a type of imidazole that has an additional hydrogen, making it a saturated ring. This compound also contains a sulfanyl group (-SH), which is often seen in bioactive molecules. The presence of both chloro and fluoro substituents on the phenyl rings could potentially influence the compound’s reactivity and biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 4,5-dihydroimidazole ring could be formed through a cyclization reaction. The chloro and fluoro substituents could be introduced through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the 4,5-dihydroimidazole ring and the various substituents. The electron-withdrawing nature of the chloro and fluoro substituents could influence the electron density around the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups and structural features. The 4,5-dihydroimidazole ring could potentially undergo reactions at the nitrogen atoms. The sulfanyl group could be involved in oxidation or substitution reactions. The chloro and fluoro substituents on the phenyl rings could potentially be replaced in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro and fluoro substituents could increase the compound’s lipophilicity, potentially affecting its solubility and permeability. The 4,5-dihydroimidazole ring and the sulfanyl group could contribute to the compound’s acidity or basicity .

Scientific Research Applications

Synthesis and Chemical Properties

The synthetic routes and chemical properties of compounds closely related to 2-(4-Chlorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone have been thoroughly investigated. For example, Butters et al. (2001) discuss the synthesis of Voriconazole, highlighting the importance of stereochemistry in the synthesis of complex molecules, which may share structural similarities with the compound of interest (Butters et al., 2001). Additionally, Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of related heterocyclic amides, demonstrating the utility of microwave-assisted methods in synthesizing complex organic molecules (Moreno-Fuquen et al., 2019).

Biological and Pharmacological Activities

Research on derivatives of the compound indicates potential biological and pharmacological applications. Karande and Rathi (2017) synthesized and evaluated derivatives for their anti-inflammatory activity, demonstrating the potential for novel therapeutic agents (Karande & Rathi, 2017). This underscores the compound's relevance in designing molecules with specific biological activities.

Material Science Applications

In material science, the related chemical frameworks have been explored for their utility in developing new materials. Ghassemi et al. (2004) discuss the synthesis of multiblock copolymers, indicating the potential of such compounds in creating advanced materials with specific properties, such as high thermal stability or specific optical characteristics (Ghassemi, Ndip, & McGrath, 2004).

Environmental and Analytical Chemistry

Zhang et al. (2011) focus on the detection of benzophenone and benzotriazole UV filters in environmental samples, shedding light on the environmental persistence and behavior of structurally related compounds. This work is pivotal in understanding the environmental impact and distribution of such chemicals (Zhang et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Given the presence of the 4,5-dihydroimidazole ring and the sulfanyl group, it’s possible that this compound could interact with biological targets through hydrogen bonding or other types of non-covalent interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety measures should be taken when handling this compound. It’s also important to consider potential environmental impacts .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and biological activity. It could be interesting to investigate how the structure of this compound influences its properties and activity. This could involve computational studies, laboratory experiments, or both .

properties

IUPAC Name

2-(4-chlorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2OS/c19-15-5-1-13(2-6-15)11-17(23)22-10-9-21-18(22)24-12-14-3-7-16(20)8-4-14/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQQASDOSULDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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